1-Ethenyl-2-fluoro-4-methoxybenzene
Description
Significance of Fluorinated Organic Molecules in Contemporary Chemical Research
The introduction of fluorine into organic molecules can dramatically enhance their metabolic stability, bioavailability, and binding affinity to biological targets. youtube.comresearchgate.net The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the increased stability of fluorinated compounds. wikipedia.org This enhanced stability often translates to a longer half-life for pharmaceuticals, reducing the required dosage and frequency of administration. researchgate.net Furthermore, the high electronegativity of fluorine can alter the electronic properties of a molecule, influencing its reactivity and interactions with other molecules. mdpi.com It is estimated that approximately 20% of all pharmaceuticals and over half of agricultural chemicals contain fluorine, highlighting the immense impact of organofluorine chemistry. mdpi.comwikipedia.org
Contextualization of Aryl Vinyl Ethers in Synthetic Chemistry
Aryl vinyl ethers are versatile building blocks in organic synthesis, serving as key intermediates in a variety of chemical transformations. acs.org They are employed as dienophiles in cycloaddition reactions, in cyclopropanations, hydroformylations, and in the synthesis of natural product analogues. acs.org Traditional methods for synthesizing aryl vinyl ethers often involved harsh reaction conditions, such as high temperatures and pressures. acs.org However, modern synthetic methods, such as copper-mediated coupling reactions, have made these compounds more accessible. acs.orgnih.gov The reactivity of the vinyl group, coupled with the stability of the aryl moiety, makes aryl vinyl ethers valuable precursors for creating complex molecular structures.
Importance of Specific Substituent Patterns in Aromatic Systems: The Case of Fluorine and Methoxy (B1213986) Groups
The specific placement of substituents on an aromatic ring profoundly influences the molecule's properties. In 1-Ethenyl-2-fluoro-4-methoxybenzene, the fluorine atom at the 2-position and the methoxy group at the 4-position create a unique electronic environment. The fluorine atom is a strong electron-withdrawing group, while the methoxy group is an electron-donating group. nuph.edu.uanuph.edu.ua This "push-pull" electronic effect can influence the reactivity of the vinyl group and the aromatic ring itself. The fluorine atom's presence can also enhance the molecule's lipophilicity, potentially improving its ability to cross cell membranes. nih.gov The interplay between these substituents highlights the importance of precise structural control in designing molecules with desired properties.
Structure
3D Structure
Properties
IUPAC Name |
1-ethenyl-2-fluoro-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-3-7-4-5-8(11-2)6-9(7)10/h3-6H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEWTKVJKIBUGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of 1 Ethenyl 2 Fluoro 4 Methoxybenzene Analogs
Reactivity of the Vinyl Ether Moiety
The ethenyl (vinyl) group is the primary site of many addition and rearrangement reactions. Its electronic character, influenced by the attached substituted phenyl ring, governs its behavior as a dienophile in cycloadditions and as a substrate in various catalyzed reactions.
Cycloaddition Reactions (e.g., Diels-Alder)
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing six-membered rings. youtube.comresearchgate.net In this context, styrene (B11656) derivatives like 1-ethenyl-2-fluoro-4-methoxybenzene typically act as the dienophile (the 2π-electron component). The viability and rate of these reactions depend on the electronic matching between the dienophile and the diene. d-nb.info Research into fluorinated styrenes has shown their utility as dienophiles in creating monofluorinated bicyclic compounds. beilstein-journals.org For instance, the reaction of β-fluoro-β-nitrostyrenes with cyclic dienes like 1,3-cyclopentadiene proceeds smoothly at elevated temperatures to produce fluorinated norbornenes in high yields. beilstein-journals.org
Conventional Diels-Alder reactions are often inefficient when both the diene and dienophile are electron-rich. d-nb.infonih.gov The radical cation Diels-Alder reaction overcomes this limitation through single-electron transfer (SET), which reverses the electronic character of the dienophile. nih.govnih.gov Styrenes are effective substrates for this transformation, typically serving in the dienophilic role after being oxidized to a radical cation. scripps.edu This process can be initiated by chemical oxidants (e.g., aminium salts like Ar₃NSbCl₆), photochemically, or electrochemically. nih.govscripps.edu
Key Features of Radical Cation Diels-Alder Reactions:
| Feature | Description | Citation |
|---|---|---|
| Initiation | Single-electron transfer from the dienophile (styrene analog). | nih.gov |
| Catalysis | Can be chemical (aminium salts), photochemical, or electrocatalytic. | nih.govscripps.edu |
| Mechanism | Often stepwise, involving a radical cation intermediate. | rsc.org |
| Stereochemistry | May not be stereospecific due to rotation in the radical cation intermediate. | rsc.org |
| Umpolung | Reverses the normal electronic demand of the Diels-Alder reaction. | nih.gov |
Electrocatalysis offers a method to promote Diels-Alder reactions between electronically mismatched substrates, such as two electron-rich species, using a catalytic amount of electricity. rsc.org The reaction is designed around the concept of a "redox tag," where one of the reactants (e.g., the styrene derivative) can be selectively oxidized to initiate the cycloaddition cascade. rsc.org
Research has demonstrated that electrocatalysis can enable radical cation Diels-Alder reactions. nih.govrsc.org In these systems, single-electron oxidation of an electron-rich dienophile like a methoxy-substituted styrene generates a radical cation, which is then trapped by a diene. d-nb.infonih.gov However, the success of these reactions is highly sensitive to the substitution pattern on the styrene. Studies have shown that while a para-methoxy group on a styrene (anethole) is effective, introducing methoxy (B1213986) groups at the ortho or meta positions can significantly decrease the yield, potentially due to steric hindrance or increased reactivity leading to polymerization. rsc.org The scope of styrenes successful in these reactions can be limited, with unsubstituted phenyl rings often being unable to function as effective redox tags. rsc.org
Sigmatropic Rearrangements (e.g., Claisen Rearrangement of Allyl Vinyl Ethers)
The Claisen rearrangement is a libretexts.orglibretexts.org-sigmatropic rearrangement where an allyl vinyl ether is thermally converted to a γ,δ-unsaturated carbonyl compound. organic-chemistry.orgbyjus.com This concerted, intramolecular process proceeds through a highly ordered, six-membered chair-like transition state. libretexts.orgorganic-chemistry.org It is a powerful method for carbon-carbon bond formation. byjus.com
In the context of an analog of this compound, the relevant transformation would be the aromatic Claisen rearrangement. This involves an allyl phenyl ether, which upon heating, rearranges to form an ortho-allylphenol. libretexts.orgyoutube.com The reaction first produces a non-aromatic cyclohexadienone intermediate, which quickly tautomerizes to restore the aromatic ring. libretexts.org
A crucial aspect is the influence of substituents on the aromatic ring. If both ortho positions are blocked, the allyl group can undergo a subsequent Cope rearrangement to the para position before rearomatization occurs. organic-chemistry.org The presence of a methoxy group on the ring, as in the case of this compound analogs, would influence the regioselectivity of such a rearrangement.
Hydroformylation and Cyclopropanation Reactions
Substituted styrene derivatives are recognized as versatile building blocks for various transition-metal-catalyzed transformations, including hydroformylation and cyclopropanation. acs.org
Hydroformylation involves the addition of a formyl group (CHO) and a hydrogen atom across the vinyl double bond to produce aldehydes. For styrene derivatives, this can lead to two regioisomers: a branched aldehyde (addition at the α-carbon) and a linear aldehyde (addition at the β-carbon). Rhodium-based catalysts are commonly employed, and the regioselectivity can be controlled by the choice of ligands or, in advanced systems, by using enzyme-rhodium hybrids. researchgate.net
Cyclopropanation is the addition of a carbene across the double bond to form a three-membered cyclopropane (B1198618) ring. This transformation is valuable as cyclopropanes are important structural motifs in medicinal chemistry. utdallas.edu The reaction can be catalyzed by various metal complexes, and research has shown the successful cyclopropanation of substituted styrenes. For example, para-methoxy styrene has been successfully cyclopropanated using mutated unspecific peroxygenase (UPO) enzymes, yielding a mixture of trans and cis isomers. researchgate.net Other studies have focused on the cyclopropanation of fluorinated styrenes using engineered myoglobin-based catalysts or the reaction of styrenes with trifluoromethyl-substituted hydrazones. utdallas.eduresearchgate.net Computational studies suggest that the electronic nature of substituents on the styrene's aryl ring affects the reaction rate. acs.org
Influence of Fluorine and Methoxy Substituents on Aromatic Ring Reactivity
The reactivity of the benzene (B151609) ring in this compound towards electrophilic aromatic substitution is governed by the combined electronic effects of the fluorine, methoxy, and vinyl substituents. These effects can be broadly categorized into inductive and resonance effects. lumenlearning.com
Methoxy Group (-OCH₃): The methoxy group is a strongly activating, ortho-, para-directing group. minia.edu.eg
Inductive Effect: The oxygen atom is more electronegative than carbon, exerting a weak electron-withdrawing inductive effect (-I). lumenlearning.com
Resonance Effect: The lone pairs on the oxygen atom can be donated into the π-system of the aromatic ring. This is a powerful electron-donating resonance effect (+R), which significantly increases the electron density of the ring, particularly at the ortho and para positions. lumenlearning.comresearchgate.net The +R effect dominates over the -I effect, leading to a substantial increase in the rate of electrophilic substitution compared to benzene. lumenlearning.comlibretexts.org
Fluorine Atom (-F): Fluorine is an anomaly among the halogens. It is considered a weakly deactivating, yet ortho-, para-directing group. minia.edu.eg
Inductive Effect: As the most electronegative element, fluorine exerts a very strong electron-withdrawing inductive effect (-I), pulling electron density from the ring through the sigma bond. minia.edu.eg
Resonance Effect: Like the methoxy group, fluorine has lone pairs that it can donate into the aromatic π-system (+R effect). researchgate.net
Combined Effect: In this compound, the powerful activating and para-directing methoxy group at C4 and the deactivating but ortho-directing fluorine at C2 work in concert. The methoxy group strongly activates the positions ortho to it (C3 and C5) and para to it (the vinyl-substituted C1). The fluorine atom deactivates the ring but directs incoming electrophiles to its ortho (C1 and C3) and para (C5) positions. The vinyl group is generally considered weakly activating. The net result is a complex activation pattern where the positions ortho and meta to the vinyl group (C3 and C5) are the most likely sites for further electrophilic attack, heavily influenced by the dominant activating effect of the methoxy group.
Summary of Substituent Effects on Electrophilic Aromatic Substitution:
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence | Citation |
|---|---|---|---|---|---|
| -OCH₃ (Methoxy) | Weakly Withdrawing (-I) | Strongly Donating (+R) | Strongly Activating | Ortho, Para | lumenlearning.comminia.edu.eg |
| -F (Fluoro) | Strongly Withdrawing (-I) | Moderately Donating (+R) | Weakly Deactivating | Ortho, Para | minia.edu.egresearchgate.net |
Nucleophilic Substitution Patterns in Fluorinated Anisoles
Fluorinated anisoles are important substrates in nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom, being highly electronegative, activates the aromatic ring towards nucleophilic attack and can serve as a leaving group. In fluorinated aromatic compounds, the displacement of fluorine is a common synthetic strategy. researchgate.net
The success of SNAr reactions on fluorinated rings depends on the reaction conditions and the nature of the nucleophile. For instance, in base-catalyzed Claisen-Schmidt condensations involving di- and tri-fluorine-substituted benzaldehydes in methanol, a nucleophilic aromatic substitution has been observed where a fluorine atom is replaced by a methoxy group. acgpubs.org This highlights the potential for the fluorine in a fluorinated anisole (B1667542) scaffold to be substituted by other nucleophiles. Studies on 2-fluoropyridines have shown that a variety of nucleophiles derived from alcohols, phenols, amines, and thiols can displace the fluorine under mild conditions. nih.gov
The regioselectivity of nucleophilic attack is influenced by the electronic effects of the substituents. In a molecule like this compound, the fluorine atom is ortho to the ethenyl group and meta to the electron-donating methoxy group. This specific arrangement influences the electron density around the carbon atom attached to the fluorine, affecting its susceptibility to nucleophilic substitution.
Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Aromatic Compounds
| Substrate | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| ortho-Fluoronitrobenzene | Diethyl 2-fluoromalonate / NaH | DMF | Product of fluorine displacement | researchgate.net |
| Di- and Tri-fluorine-substituted benzaldehydes | Methoxide (from MeOH solvent) | KOH, overnight, room temp. | Methoxy-substituted chalcone (B49325) derivatives | acgpubs.org |
| Unactivated 2-Fluoropyridines | Alcohols, Phenols, Amines, Thiols | Various mild conditions | Substituted pyridines | nih.gov |
Oxidative and Reductive Transformations of Aromatic Ethers
The ethenyl and methoxy groups, as well as the aromatic ring itself, are susceptible to oxidative and reductive conditions.
Oxidative Transformations: The carbon-carbon double bond of the ethenyl group can be cleaved through oxidation. masterorganicchemistry.com Ozonolysis (O₃) is a classic method for this transformation, which, depending on the workup conditions, can yield aldehydes or carboxylic acids. masterorganicchemistry.comlibretexts.org For example, a reductive workup after ozonolysis typically yields aldehydes, while an oxidative workup produces carboxylic acids. libretexts.org More recent methods have employed manganese catalysts for the aerobic oxidative cleavage of C=C double bonds, converting both aromatic and aliphatic alkenes into ketones and aldehydes under mild conditions. acs.org The aromatic ring and its alkyl substituents can also undergo oxidation, potentially leading to ring-cleavage products or oxidation of the side-chain. nih.gov
Reductive Transformations: The ethenyl group can be selectively reduced to an ethyl group. A common method for this is catalytic hydrogenation. The Birch reduction of styrene, a related compound, results in the reduction of the exocyclic double bond to yield ethylbenzene. researchgate.net This suggests that under similar conditions, this compound could be converted to 4-ethyl-2-fluoro-1-methoxybenzene. researchgate.netnih.gov
Coupling Reactions (e.g., Suzuki-Miyaura type)
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. libretexts.org The general mechanism involves oxidative addition, transmetalation, and reductive elimination. libretexts.org
For a compound like this compound to participate in a Suzuki-Miyaura reaction, it would typically need to be converted into an organoboron derivative (like a boronic acid or ester) or possess a leaving group (like bromide or iodide) to react with a boronic acid. The reactivity in these coupling reactions can be sensitive to the electronic nature of the substrates. For instance, electron-deficient heteroaryl boron derivatives can undergo transmetalation at a slower rate. nih.gov However, specific conditions have been developed to couple even challenging substrates, such as using a combination of cesium fluoride (B91410) (CsF) and silver(I) oxide (Ag₂O) to promote the coupling of the normally inactive pentafluorophenylboronic acid. researchgate.netnih.gov This indicates that with appropriate catalyst and condition selection, fluorinated anisole derivatives can be successfully employed in Suzuki-Miyaura coupling reactions.
Functional Group Interconversions on this compound Scaffolds
The functional groups present on the this compound scaffold offer multiple handles for further synthetic modifications.
Manipulation of Ethenyl and Methoxy Groups
Ethenyl Group: The ethenyl (vinyl) group is a versatile functional group for further transformations. acs.org Beyond the oxidative cleavage and reduction reactions mentioned previously, it can participate in a variety of other C-C and C-hetero bond-forming reactions. acs.org For example, substituted styrenes are known to be effective partners in transition-metal-catalyzed C-H activation reactions. acs.org
Methoxy Group: The methoxy group can be converted to a hydroxyl group through demethylation. chem-station.com This is a common transformation in natural product synthesis and medicinal chemistry. Standard reagents for demethylation include strong Lewis acids like boron tribromide (BBr₃), which is highly effective but requires careful handling. chem-station.com Other methods employ strong acids like hydrobromic acid (HBr) or reagents like iodocyclohexane (B1584034) in refluxing DMF. chem-station.comresearchgate.net The use of odorless long-chain thiols under basic conditions has also been developed as a more practical alternative to traditional thiol-mediated methods. researchgate.net
Table 2: Reagents for Demethylation of Aryl Methyl Ethers
| Reagent | General Conditions | Reference |
|---|---|---|
| Boron tribromide (BBr₃) | Low temperature (e.g., -78 °C to 0 °C) in a solvent like CH₂Cl₂ | chem-station.com |
| Hydrobromic acid (HBr, 47%) | Heated to ~130 °C, often with acetic acid as a co-solvent | chem-station.com |
| Alkyl thiols (e.g., 1-dodecanethiol) | Basic conditions (e.g., NaOH), heated in a high-boiling solvent like NMP or DMSO | chem-station.comresearchgate.net |
| Iodocyclohexane | Refluxing in DMF | researchgate.net |
Strategies for Further Fluorination or Derivatization
Introducing additional fluorine atoms into the aromatic ring can significantly alter the compound's properties. Electrophilic fluorination is the primary method for this transformation. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond, such as Selectfluor™ and N-fluorobenzenesulfonimide (NFSI), are widely used due to their stability, safety, and effectiveness. wikipedia.orgresearchgate.netrsc.org The existing substituents on the ring will direct the position of the incoming electrophile. The methoxy group is a strong ortho-, para-director, while the fluorine is a weak ortho-, para-director and deactivating. The ethenyl group is also an ortho-, para-director. Therefore, further electrophilic fluorination would likely occur at the positions ortho or para to the strongly activating methoxy group.
Derivatization can also be achieved by targeting the other functional groups. For example, converting the methoxy group to a phenol (B47542) allows for a new set of reactions, such as etherification or esterification. Similarly, the ethenyl group can be transformed into a variety of other functionalities, providing a rich platform for creating a library of derivatives based on the this compound scaffold.
Advanced Academic Applications and Future Research Directions
Role as a Building Block in Advanced Organic Synthesis
1-Ethenyl-2-fluoro-4-methoxybenzene serves as a valuable building block in the synthesis of more complex organic molecules. researchgate.net The interplay of its functional groups—the reactive ethenyl (vinyl) group, the electron-withdrawing fluorine atom, and the electron-donating methoxy (B1213986) group—creates a unique electronic environment on the aromatic ring, enabling a variety of chemical transformations. nih.gov
Synthesis of Complex Molecular Architectures
The structure of this compound makes it a useful intermediate in the multi-step synthesis of elaborate molecular frameworks, such as those found in pharmaceuticals and agrochemicals. researchgate.net The vinyl group can participate in numerous reactions, including polymerization, addition reactions, and cross-coupling reactions, to build larger molecular assemblies. The fluorine and methoxy substituents influence the reactivity and regioselectivity of these transformations. For instance, the fluorine atom can enhance the biological activity or modify the properties of the final compound, a common strategy in medicinal chemistry. researchgate.net
An example of a reaction where a similar substituted benzene (B151609) is used is in the synthesis of triheterocyclic molecules, which can start from precursors like triethyl benzene-1,3,5-tricarboxylate. nih.gov This highlights how substituted benzene rings are fundamental to creating complex structures with specific biological activities. nih.gov
Design of Novel Scaffolds for Chemical Research
The development of novel molecular scaffolds is a cornerstone of modern chemical research and drug discovery. Scaffolds provide the basic carbon framework from which a library of compounds can be generated for screening and optimization. This compound is a precursor that can be used to design such novel scaffolds. nih.gov
The triazoloquinoxaline scaffold, for instance, is a versatile template for designing biologically active compounds. nih.gov The synthesis of such scaffolds often involves the reaction of substituted phenyl azides with other reagents, followed by cyclization reactions. nih.gov The specific substituents on the initial phenyl ring direct the synthesis and ultimately define the properties of the resulting scaffold. The unique substitution pattern of this compound makes it a candidate for creating new scaffolds with potential applications in medicinal chemistry.
Contribution to Materials Science Innovations
The distinct properties imparted by the fluorine and methoxy groups position this compound and related fluoroaromatic compounds as significant contributors to materials science. researchgate.net
Precursors for Specialty Polymers and Functional Materials
The vinyl group in this compound allows it to act as a monomer in polymerization reactions. This leads to the creation of specialty polymers with tailored properties. The incorporation of fluorine into polymers is a well-established method for enhancing thermal stability, chemical resistance, and other desirable characteristics. A related compound, 2-ethynyl-4-fluoro-1-methoxybenzene (B3195522), is noted for its use as a monomer in synthesizing specialty polymers with enhanced properties and in developing coatings with improved chemical resistance due to its fluorine content. nih.gov Similarly, polymers derived from this compound are expected to exhibit valuable properties for advanced material applications.
Applications in Liquid Crystals Research (General for fluoroaromatics)
Fluorinated aromatic compounds are of paramount importance in the field of liquid crystals (LCs). uchicago.edunih.gov The inclusion of fluorine atoms into LC molecules can significantly modify their physical properties, which is crucial for their application in display technologies and photonics. uchicago.edunih.gov
The small size of the fluorine atom allows it to be incorporated into various parts of a liquid crystal molecule without disrupting the liquid crystalline phase. uchicago.edunih.gov However, its high polarity and steric effect, which is greater than that of hydrogen, can lead to remarkable changes in key properties. uchicago.edunih.gov
Key Effects of Fluorination in Liquid Crystals:
Dielectric Anisotropy: The position of the fluorine substituent can be tailored to control the dielectric anisotropy, a critical parameter for the performance of liquid crystal displays (LCDs). uchicago.edunih.gov
Mesophase Morphology and Transition Temperatures: Fluorination influences the melting point and the temperature ranges of the different liquid crystal phases (e.g., nematic, smectic). uchicago.edunih.gov
Electro-Optical Properties: Studies on fluorinated benzoxazole (B165842) liquid crystals have shown that appropriate lateral fluorine substitution can lead to low melting points, wide nematic phase intervals, and good solubility, which helps to improve the electro-optical properties of high birefringence LC mixtures.
The table below summarizes the influence of fluorine substitution on the properties of liquid crystals.
| Property | Effect of Fluorine Substitution | Reference |
| Melting Point | Can be significantly modified, often leading to lower melting points. | nih.gov |
| Mesophase Behavior | Influences the type of liquid crystal phase and its temperature range. | uchicago.edunih.gov |
| Dielectric Anisotropy | Can be increased or decreased depending on the substitution position, which is crucial for display applications. | uchicago.edunih.gov |
| Birefringence (Optical Anisotropy) | Can be fine-tuned by the placement of fluorine atoms. | uchicago.edu |
| Viscosity | The steric effect of fluorine can impact the viscoelastic properties of the material. | uchicago.edunih.gov |
Given these established principles, this compound represents a potential precursor for synthesizing new liquid crystal molecules where its specific substitution pattern could be exploited to achieve desired material properties.
Research in Radiochemistry and Isotope Labeling Methodologies
While direct studies on the radiolabeling of this compound are not extensively documented, the principles of radiochemistry provide a clear path for its potential use, particularly with the positron-emitting isotope Fluorine-18 (B77423) (¹⁸F) for Positron Emission Tomography (PET) imaging.
The introduction of ¹⁸F into aromatic rings is a cornerstone of PET tracer development. nih.gov Nucleophilic aromatic substitution is a common method, but it typically requires the aromatic ring to be activated by electron-withdrawing groups. nih.gov The structure of this compound, with its electron-donating methoxy group, presents a challenge for this direct approach.
However, advanced methods have been developed to label less activated aromatic rings. uchicago.edu For instance, a procedure for labeling alkylbenzenes with ¹⁸F involves the initial ¹⁸F-for-nitro displacement on an activated precursor, followed by chemical reduction. uchicago.edu One study noted that attempts to create an ¹⁸F-labeled alkylating agent resulted in the formation of [¹⁸F]fluorostyrene as a major byproduct, demonstrating the feasibility of labeling vinylbenzene structures. uchicago.edu
Furthermore, methods utilizing organometallic precursors, such as those with aryltrimethyltin or diaryliodonium salts, have been developed to facilitate the electrophilic or nucleophilic radiofluorination of a wider range of aromatic compounds. nih.gov
The table below outlines general strategies for ¹⁸F-labeling of aromatic compounds.
| Labeling Strategy | Description | Applicability to this compound | Reference |
| Nucleophilic Aromatic Substitution (SNAAr) | ¹⁸F⁻ displaces a leaving group (e.g., -NO₂, -OTs) on an electron-deficient aromatic ring. | Challenging due to the electron-donating methoxy group, but could be feasible with a suitable precursor. | nih.gov |
| Electrophilic Fluorination | Using reagents like [¹⁸F]F₂, but often results in low regioselectivity and specific activity. | Possible, but may produce isomeric mixtures. | nih.gov |
| Labeling via Organometallic Precursors | Using precursors like aryl-tin, aryl-boronic esters, or diaryliodonium salts to achieve high regioselectivity. | A promising approach for the controlled synthesis of ¹⁸F-labeled this compound. | nih.gov |
| Multi-step Synthesis from Labeled Precursors | Synthesizing a simple ¹⁸F-labeled building block which is then used in subsequent reactions to build the final molecule. | A viable route, potentially starting from a simpler labeled fluoro-methoxy-benzene derivative. | uchicago.edu |
Given the importance of fluorinated and methoxy-containing molecules as PET imaging agents for targets such as the corticotropin-releasing factor 1 receptor (CRF1R) and for myocardial imaging, the development of a radiolabeled version of this compound or its derivatives could be a valuable endeavor for future research in molecular imaging. nih.gov
Synthesis of ¹⁸F-Labeled Compounds for Research Probes
The development of novel PET tracers is a cornerstone of modern diagnostic medicine and biomedical research. The positron-emitting radionuclide fluorine-18 (¹⁸F) is the most widely used isotope for PET imaging due to its near-ideal physical and nuclear characteristics, including a half-life of 109.8 minutes and low positron energy, which results in high-resolution images. wikipedia.orgnih.gov The incorporation of ¹⁸F into biologically active molecules allows for the non-invasive in vivo visualization and quantification of a wide range of physiological and pathological processes. nih.gov
While the direct radiolabeling of this compound with ¹⁸F has not been extensively reported in the literature, its structural motifs—an electron-rich aromatic ring substituted with a vinyl group, a fluorine atom, and a methoxy group—present both challenges and opportunities for the synthesis of ¹⁸F-labeled research probes. The electron-donating nature of the methoxy and vinyl groups makes the aromatic ring of this compound generally unsuitable for traditional nucleophilic aromatic substitution (SNAr) reactions with [¹⁸F]fluoride, which typically require an electron-deficient aromatic system. nih.gov
However, several advanced radiolabeling strategies could be explored for the incorporation of ¹⁸F into molecules derived from or structurally related to this compound.
Potential ¹⁸F-Labeling Strategies:
| Labeling Strategy | Description | Potential Application to this compound Derivatives |
| Electrophilic Radiofluorination | This method involves the use of an electrophilic fluorinating agent, such as [¹⁸F]F₂, to label electron-rich aromatic rings. nih.gov While less common than nucleophilic methods due to lower specific activity, it is a viable option for certain substrates. | The electron-rich nature of the benzene ring in derivatives of this compound could make them suitable candidates for electrophilic radiofluorination. |
| Copper-Mediated Radiofluorination | Recent advances have demonstrated the utility of copper-mediated reactions for the radiofluorination of a wide range of aryl precursors, including electron-rich systems. nih.govresearchgate.net These methods often utilize boronic acid or stannane (B1208499) derivatives of the target molecule. | A boronic acid or stannane derivative of this compound could be synthesized and subsequently subjected to copper-mediated radiofluorination to introduce ¹⁸F. |
| Radiofluorination of the Vinyl Group | The vinyl group offers a reactive handle for various addition reactions. Methods for the radiofluorination of alkenes could potentially be adapted. | While potentially leading to a different class of tracers, direct radiofluorination across the double bond or functionalization of the vinyl group followed by ¹⁸F incorporation are conceivable routes. |
| Multi-step Synthesis of a Labeled Prosthetic Group | An alternative approach involves the synthesis of a small, ¹⁸F-labeled molecule (a prosthetic group) that is then attached to a larger molecule of interest derived from this compound. | This indirect labeling strategy would broaden the scope of potential tracers that could be synthesized from this precursor. |
The development of such ¹⁸F-labeled probes derived from this compound could enable the investigation of various biological targets. The specific combination of fluoro, methoxy, and vinyl substituents could influence the pharmacokinetic and pharmacodynamic properties of the resulting tracers, potentially leading to probes with improved target affinity, selectivity, and metabolic stability.
Future Research Directions and Unexplored Reactivity
The full potential of this compound as a scaffold for novel research tools remains largely untapped. Future research efforts could be directed towards several promising avenues, focusing on both the development of new synthetic methodologies and the exploration of novel applications.
One of the key areas for future investigation is the exploration of its unexplored reactivity . The interplay of the activating methoxy group and the deactivating (by induction) but ortho-para directing fluorine atom, along with the reactive vinyl group, could lead to novel and selective chemical transformations. Research into its participation in various catalytic cycles, such as palladium-catalyzed cross-coupling reactions or cycloadditions, could unveil new synthetic routes to complex molecular architectures.
Furthermore, the development of efficient and regioselective direct C-H functionalization methods for this scaffold would be highly valuable. This would allow for the late-stage introduction of various functional groups, providing rapid access to a library of derivatives for biological screening.
In the context of PET tracer development, a significant future direction lies in the design and synthesis of novel ¹⁸F-labeled tracers for neuroimaging . The blood-brain barrier permeability and metabolic stability of small molecules are often influenced by the presence of fluorine and methoxy groups. Therefore, tracers derived from this compound could be designed to target specific receptors or enzymes in the central nervous system implicated in neurodegenerative diseases or psychiatric disorders. nih.gov
Another promising area of research is the development of tracers for imaging cancer . The unique electronic and steric properties of this compound could be leveraged to design molecules that selectively accumulate in tumor tissues. Future work could involve conjugating derivatives of this compound to tumor-targeting moieties or developing probes that respond to the tumor microenvironment. itnonline.com
Finally, the exploration of novel positron-emitting radionuclides beyond ¹⁸F, such as gallium-68 (B1239309) (⁶⁸Ga), in conjunction with chelator-modified derivatives of this compound, could open up new possibilities in PET imaging. wikipedia.org Gallium-68 offers the advantage of being generator-produced, which can be more convenient for clinical settings.
Q & A
Basic Research Questions
Q. What are the most reliable methods for synthesizing 1-Ethenyl-2-fluoro-4-methoxybenzene, and how can intermediates be characterized?
- Methodology :
- Synthesis : Use palladium-catalyzed cross-coupling reactions (e.g., Heck reaction) to introduce the ethenyl group. Fluorination can be achieved via electrophilic substitution using Selectfluor® or DAST (diethylaminosulfur trifluoride) .
- Intermediate Characterization : Employ and NMR to track fluorination efficiency and confirm regioselectivity. Gas chromatography-mass spectrometry (GC-MS) verifies intermediate purity .
- Data Table :
| Intermediate | Key NMR Peaks () | Shift (ppm) |
|---|---|---|
| Precursor A | 6.8–7.2 (aromatic H) | N/A |
| Fluorinated | 6.7–7.1 (split peaks) | -110 to -115 |
Q. How can X-ray crystallography validate the structure of this compound derivatives?
- Methodology :
- Use SHELX programs (e.g., SHELXL) for structure refinement. Collect high-resolution data (≤ 1.0 Å) to resolve fluorine’s electron density, which is prone to anisotropy .
- Address disorder in the ethenyl group by applying restraints to bond lengths and angles during refinement .
Advanced Research Questions
Q. What computational strategies predict the reactivity of the ethenyl group in electrophilic substitution reactions?
- Methodology :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient regions.
- Compare activation energies for competing pathways (e.g., meta vs. para substitution) using transition-state modeling .
- Key Insight : The electron-withdrawing fluoro group directs electrophiles to the ethenyl-substituted ring, but steric hindrance may favor alternative sites .
Q. How can contradictions in reported synthetic yields for similar fluorinated aromatics be resolved?
- Methodology :
- Data Triangulation : Compare reaction conditions (e.g., solvent polarity, catalyst loading) across studies. For example, yields drop in polar aprotic solvents due to side reactions .
- Error Analysis : Use statistical tools (e.g., Grubbs’ test) to identify outliers in published datasets. Replicate experiments under controlled conditions (e.g., inert atmosphere, strict temperature control) .
Q. What protocols assess the biological activity of this compound against microbial targets?
- Methodology :
- Antimicrobial Assays : Conduct broth microdilution tests (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Include controls for solvent interference (e.g., DMSO) .
- Mechanistic Studies : Use fluorescence-based assays to monitor membrane disruption or enzyme inhibition (e.g., β-lactamase activity). LC-MS quantifies metabolic degradation products .
Methodological Considerations
Q. What are the challenges in interpreting NMR spectra of fluorinated aromatic compounds?
- Key Issues :
- Signal Splitting : Coupling with adjacent protons (e.g., ) complicates integration. Use decoupling techniques or 2D - correlation spectroscopy (HOESY) .
- Solvent Artifacts : Fluorine-containing solvents (e.g., CDCl) may overlap with analyte signals. Use deuterated DMSO or acetone .
Q. How can SHELXTL improve refinement of disordered structures in crystallography?
- Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
